molecular formula C19H16O7 B10993100 2-({2-[(E)-1-(3,4-Dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-YL}oxy)acetic acid

2-({2-[(E)-1-(3,4-Dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-YL}oxy)acetic acid

Cat. No.: B10993100
M. Wt: 356.3 g/mol
InChI Key: OYUZJJUVKBNAII-CAOOACKPSA-N
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Description

2-({2-[(E)-1-(3,4-Dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-YL}oxy)acetic acid is a complex organic compound characterized by its unique structure, which includes a benzofuran ring and a dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-({2-[(E)-1-(3,4-Dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-YL}oxy)acetic acid typically involves multiple steps. One common method involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst . This reaction forms an intermediate compound, which is then subjected to further reactions to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

2-({2-[(E)-1-(3,4-Dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-YL}oxy)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-({2-[(E)-1-(3,4-Dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-YL}oxy)acetic acid include:

    4-Hydroxy-3,5-dimethoxyphenylacetic acid: Shares a similar phenylacetic acid structure but lacks the benzofuran ring.

    3,4-Dimethoxyphenylacetic acid: Similar in structure but with different functional groups and properties. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological activities.

Properties

Molecular Formula

C19H16O7

Molecular Weight

356.3 g/mol

IUPAC Name

2-[[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetic acid

InChI

InChI=1S/C19H16O7/c1-23-14-6-3-11(7-16(14)24-2)8-17-19(22)13-5-4-12(9-15(13)26-17)25-10-18(20)21/h3-9H,10H2,1-2H3,(H,20,21)/b17-8+

InChI Key

OYUZJJUVKBNAII-CAOOACKPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O)OC

Origin of Product

United States

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